1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that combines a pyrrolidine ring with a triazole ring, linked through a benzylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from N-carbamate-protected amino alcohols using orthoesters to activate the hydroxyl group.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, where benzyl sulfonyl chloride reacts with the pyrrolidine derivative under basic conditions.
Formation of the Triazole Ring:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the triazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-phenylmethanesulfonylpyrrolidin-3-yl)-1H-1,2,3-triazole involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Triazole Derivatives: Compounds like 1,2,3-triazole and its substituted derivatives share the triazole ring structure.
Uniqueness: 1-(1-(Benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of the pyrrolidine and triazole rings with a benzylsulfonyl linker. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-(1-benzylsulfonylpyrrolidin-3-yl)triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,11-12-4-2-1-3-5-12)16-8-6-13(10-16)17-9-7-14-15-17/h1-5,7,9,13H,6,8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGZFMAIOPLPDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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